

Application Note: High-Performance Liquid Chromatography for Vitamin D3 Analysis

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Compound of Interest

Compound Name: Vitamin D3

Cat. No.: B074040

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Introduction

Vitamin D3 (cholecalciferol) is a fat-soluble vitamin essential for calcium homeostasis and bone metabolism. Accurate quantification of **Vitamin D3** in various matrices, including pharmaceutical formulations, dietary supplements, and biological samples, is crucial for quality control, stability testing, and clinical research. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the determination of **Vitamin D3** due to its high resolution, sensitivity, and specificity.[1] This application note provides detailed protocols and methodologies for the analysis of **Vitamin D3** using HPLC.

Principles of Vitamin D3 Analysis by HPLC

The analysis of **Vitamin D3** by HPLC typically involves a reversed-phase separation, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.[2] **Vitamin D3**, being a nonpolar molecule, is retained on the column and then eluted by the organic mobile phase. Detection is commonly performed using a UV detector, as **Vitamin D3** exhibits a characteristic absorbance maximum around 264-266 nm.[3][4][5] More advanced techniques may utilize mass spectrometry (MS) for enhanced sensitivity and specificity, particularly for complex biological matrices.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative data from various validated HPLC methods for **Vitamin D3** analysis, providing a reference for method development and performance expectations.

Table 1: Chromatographic Conditions and Performance Data

Parameter	Method 1 (Pharmaceuticals)	Method 2 (Plasma)	Method 3 (Dietary Supplements)
Column	C18 (4.6 x 250 mm, 5 μ m)[6]	C18 (4.6 x 150 mm, 3 μ m)[7]	C18[8]
Mobile Phase	Methanol:Water (97:3 v/v)[4]	Acetonitrile:Methanol (60:40 v/v)[8]	n-Hexane:Ethyl Acetate (85:15 v/v)[6]
Flow Rate	1.2 mL/min[4]	1.0 mL/min[8]	2.0 mL/min[6]
Detection Wavelength	264 nm[3][4]	265 nm[8][9]	292 nm[6]
Retention Time	~7 min	~16.23 min[8]	~4.8 min[6]
Linearity Range	0.25 - 1.25 μ g/mL[3][4]	3.0 - 32.0 ng/mL[9]	9.5 - 38 μ g/mL[5]
Correlation Coefficient (r ²)	> 0.999[3][4]	> 0.9995[8]	\geq 0.99[5]
Limit of Detection (LOD)	0.0001 μ g/mL[3][4]	0.0282 μ g/mL[8]	0.0539 μ g/mL[6]
Limit of Quantification (LOQ)	0.0005 μ g/mL[3][4]	0.0941 μ g/mL[8]	0.1633 μ g/mL[6]
Recovery	95 - 105%[3]	91.0 - 98.0%[9]	86.0 - 99.61%[8]

Experimental Protocols

Protocol 1: Analysis of Vitamin D3 in Pharmaceutical Tablets

This protocol is adapted for the quantification of **Vitamin D3** in tablet dosage forms.

1. Materials and Reagents

- **Vitamin D3** reference standard (USP grade)[[2](#)]
- Methanol (HPLC grade)[[2](#)]
- n-Hexane (HPLC grade)[[2](#)]
- Ethyl Acetate (HPLC grade)[[6](#)]
- Water (HPLC grade)
- 0.45 µm membrane filters[[2](#)]

2. Standard Solution Preparation

- Accurately weigh about 10 mg of **Vitamin D3** reference standard.[[2](#)]
- Dissolve in a suitable solvent (e.g., methanol) to prepare a stock solution.
- Perform serial dilutions of the stock solution with the mobile phase to prepare a series of standard solutions with concentrations ranging from 0.25 to 1.25 µg/mL.[[4](#)]

3. Sample Preparation

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to the average tablet weight.
- Extract the **Vitamin D3** from the powder using a suitable solvent such as methanol or a mixture of n-hexane and ethyl acetate. This may involve sonication or vigorous shaking.
- Filter the resulting solution through a 0.45 µm membrane filter prior to injection.[[2](#)]

4. HPLC Conditions

- Column: C18 (4.6 x 250 mm, 5 µm)[[6](#)]
- Mobile Phase: n-Hexane:Ethyl Acetate (85:15 v/v)[[6](#)]

- Flow Rate: 2.0 mL/min[6]
- Injection Volume: 20 µL[2]
- Detector: UV at 292 nm[6]
- Column Temperature: 30°C[8]

5. System Suitability

- Inject the standard solution multiple times (e.g., five replicates).
- The relative standard deviation (RSD) of the peak areas should be not more than 2.0%. [2]
- The theoretical plates for the **Vitamin D3** peak should not be less than 2000. [2]
- The tailing factor should not be more than 2.0. [2]

6. Analysis and Calculation

- Inject the prepared sample solution into the HPLC system.
- Identify the **Vitamin D3** peak by comparing the retention time with that of the standard.
- Calculate the concentration of **Vitamin D3** in the sample using the peak area and the calibration curve generated from the standard solutions.

Protocol 2: Analysis of Vitamin D3 in Human Plasma

This protocol outlines a method for the simultaneous determination of **Vitamin D3** and its metabolite, 25-hydroxy**vitamin D3**, in human plasma.

1. Materials and Reagents

- **Vitamin D3** and 25-hydroxy**vitamin D3** reference standards
- Acetonitrile (HPLC grade)[2]
- Methanol (HPLC grade)[2]

- Ethanol (HPLC grade)[2]

- Water (HPLC grade)

- Nitrogen gas

2. Standard Solution Preparation

- Prepare stock solutions of **Vitamin D3** and 25-hydroxy**vitamin D3** in ethanol.
- Prepare working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations in the range of 3.0-32.0 ng/mL.[9]

3. Sample Preparation

- To 1 mL of human plasma, add 2 mL of a mixture of ethanol-acetonitrile (2:1 v/v).[9]
- Vortex the mixture thoroughly.
- Centrifuge the sample to precipitate proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.[7][9]
- Reconstitute the residue in 250 µL of the mobile phase.[9]
- Inject a 200 µL aliquot into the HPLC system.[9]

4. HPLC Conditions

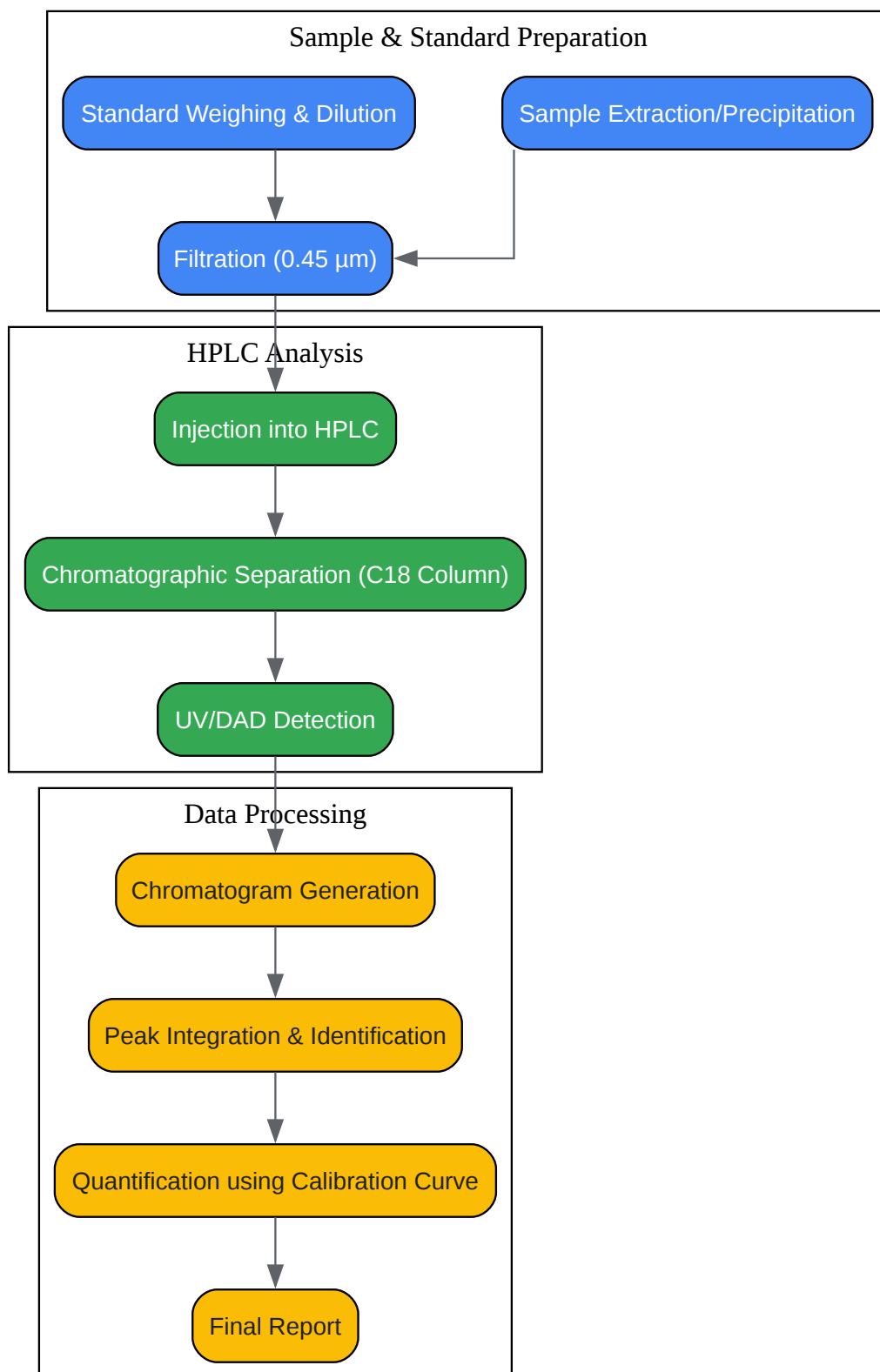
- Column: C18 (e.g., BioTrap precolumn for online sample cleanup)[9]
- Mobile Phase: Acetonitrile:Methanol (60:40 v/v)[8]
- Flow Rate: 1.5 mL/min[1]
- Injection Volume: 200 µL[9]
- Detector: UV-Diode Array Detector (DAD) at 265 nm[8][9]

- Column Temperature: 40°C^[1]

5. Analysis and Calculation

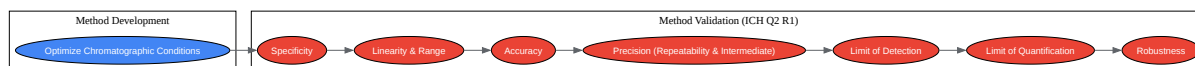
- Perform the analysis as described in Protocol 1, using the appropriate standards and calibration curve for both **Vitamin D3** and 25-hydroxy**vitamin D3**.

Mandatory Visualizations



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Caption: Experimental workflow for **Vitamin D3** analysis by HPLC.



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- To cite this document: BenchChem. [Application Note: High-Performance Liquid Chromatography for Vitamin D3 Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074040#high-performance-liquid-chromatography-for-vitamin-d3-analysis]

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